molecular formula C19H18ClNO B5777017 (2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile

Cat. No.: B5777017
M. Wt: 311.8 g/mol
InChI Key: ANGRSBUXQWISQY-BOPFTXTBSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a methylpropoxyphenyl group connected by a prop-2-enenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-(2-methylpropoxy)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds. Its combination of chlorophenyl and methylpropoxyphenyl groups linked by a prop-2-enenitrile moiety makes it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO/c1-14(2)13-22-19-9-3-15(4-10-19)11-17(12-21)16-5-7-18(20)8-6-16/h3-11,14H,13H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRSBUXQWISQY-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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